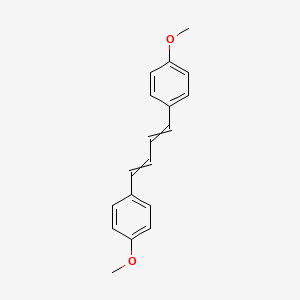
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of two methoxyphenyl groups attached to a butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene can be achieved through several methods. One common approach involves the Wittig-Horner reaction, where allylphosphonate reacts with aromatic aldehydes under specific conditions to yield the desired diene . Another method includes the coupling reaction of allyl bromide with suitable reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by specific oxidizing agents to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as Cl2pyNO and catalysts like [RuVI(tdcpp)O2] are used under controlled conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of palladium on carbon.
Substitution: Reagents like halogens and alcohols are used under electrophilic attack conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, saturated derivatives, and various substituted products depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of (1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(E)-Buta-1,3-dien-1-ylbenzene: Similar in structure but lacks the methoxy groups.
2-Nitroperchlorobutadiene: A polyhalogenated nitrodiene with different functional groups and reactivity.
Uniqueness
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene is unique due to its specific substitution pattern with methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Actividad Biológica
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene, also known as 1,4-Bis(4-methoxyphenyl)buta-1,3-diene, is an organic compound with the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features two methoxyphenyl groups attached to a butadiene backbone. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H18O2 |
| Molecular Weight | 266.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 43212-67-5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
- Cell Lines Tested : The compound has shown significant antiproliferative effects on MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines.
- IC50 Values : The reported IC50 values for these cell lines range from 10 to 33 nM , indicating potent activity comparable to established anticancer agents like combretastatin A-4 (CA-4) .
The mechanism by which this compound exerts its biological effects involves:
- Tubulin Destabilization : The compound acts as a colchicine-binding site inhibitor (CBSI), disrupting tubulin polymerization and leading to mitotic arrest in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound results in G2/M phase arrest followed by apoptosis in MCF-7 cells .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antiproliferative Effects :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Antiproliferative Activity | Mechanism of Action |
|---|---|---|
| This compound | High | Tubulin destabilization |
| Combretastatin A-4 | High | Tubulin destabilization |
| Phenstatin | Moderate | Tubulin binding |
Propiedades
Fórmula molecular |
C18H18O2 |
|---|---|
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
1-methoxy-4-[4-(4-methoxyphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H18O2/c1-19-17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(20-2)14-10-16/h3-14H,1-2H3 |
Clave InChI |
OTJAKIZOANJRSA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















